Gosogliptin
Overview
Description
Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .
Molecular Structure Analysis
The IUPAC name of this compound is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .Chemical Reactions Analysis
This compound has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that this compound could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .Scientific Research Applications
1. Clinical Studies and Efficacy
Gosogliptin, a dipeptidyl peptidase-4 inhibitor (DPP-4i), has been studied for its efficacy in managing type 2 diabetes mellitus (T2DM). Research has focused on its role in blood glucose regulation. In a study conducted in Russia, this compound demonstrated comparable efficacy and safety profiles to vildagliptin, another DPP-4 inhibitor, when used as monotherapy or in combination with metformin for treating T2DM (Nedosugova et al., 2014). Another study comparing this compound with vildagliptin confirmed its effectiveness as a hypoglycemic agent, suitable for monotherapy as well as in combination with metformin (Galstyan et al., 2015).
2. Mechanism of Action and Potential Benefits
DPP-4 inhibitors like this compound work by regulating insulin levels in the body, thereby affecting blood sugar levels in diabetics. The mechanism of action and results of clinical studies for this compound and other DPP-4 inhibitors were presented in a paper by Biryukova (Biryukova, 2019). These studies highlight the potential for DPP-4 inhibitors to offer benefits beyond glycemic control in patients with type 2 diabetes, suggesting broader applications in clinical practice.
3. Broader Implications and Future Research
The broader implications of DPP-4 inhibitors like this compound, including this compound, extend to other potential therapeutic areas. For instance, linagliptin, another DPP-4 inhibitor, has been shown to have positive effects beyond glycemic control, such as improved wound healing, reduced hepatic fat content, decreased infarct size in myocardial infarction or stroke, and improved vascular function with decreased oxidative stress (Doupis, 2014). These findings from linagliptin studies could suggest similar potential benefits for this compound, warranting further research.
Mechanism of Action
Target of Action
Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .
Mode of Action
This compound, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that this compound may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .
Biochemical Pathways
By inhibiting DPP-4, this compound prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by this compound could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .
Pharmacokinetics
It’s known that the pharmacokinetics of this compound have been studied in subjects with renal insufficiency .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, this compound may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as the patient’s renal function
Safety and Hazards
Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of this compound have been studied in clinical trials .
Future Directions
Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, this compound could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .
Biochemical Analysis
Biochemical Properties
Gosogliptin interacts with the enzyme Dipeptidyl peptidase 4 (DPP-4) . The nature of this interaction is not fully available .
Cellular Effects
The cellular effects of this compound are not fully available. It is known that DPP-4 inhibitors like this compound can increase insulin secretion by improving beta-cell survival and suppressing glucagon secretion .
Molecular Mechanism
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner .
Metabolic Pathways
This compound is involved in the incretin metabolic pathway . It interacts with the enzyme DPP-4, which is involved in the degradation of incretin hormones .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.